molecular formula C9H5BrF3NO2S B2649955 N-(5-bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-2,2,2-trifluoroacetamide CAS No. 865659-08-1

N-(5-bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-2,2,2-trifluoroacetamide

Cat. No.: B2649955
CAS No.: 865659-08-1
M. Wt: 328.1
InChI Key: JORNURPRWBYZSD-UHFFFAOYSA-N
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Description

N-(5-bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-2,2,2-trifluoroacetamide is a complex organic compound featuring a brominated cyclopenta[b]thiophene core and a trifluoroacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-2,2,2-trifluoroacetamide typically involves multiple steps:

    Bromination: The starting material, cyclopenta[b]thiophene, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Oxidation: The brominated intermediate is then oxidized to introduce the oxo group. This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

    Amidation: The final step involves the reaction of the oxidized intermediate with trifluoroacetic anhydride and ammonia or an amine to form the trifluoroacetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide, sodium thiolate, or alkoxides in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(5-bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-2,2,2-trifluoroacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound can be used to design and synthesize potential pharmaceutical agents. Its structural features may interact with biological targets, offering opportunities for drug discovery and development.

Industry

In the industrial sector, this compound can be utilized in the production of advanced materials, such as organic semiconductors for electronic devices. Its properties may contribute to the development of high-performance materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which N-(5-bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-2,2,2-trifluoroacetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The trifluoroacetamide group can enhance the compound’s stability and bioavailability, while the brominated thiophene core may facilitate binding to target proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-2,2,2-trifluoroacetamide: Similar structure with a chlorine atom instead of bromine.

    N-(5-bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-2,2,2-difluoroacetamide: Similar structure with a difluoroacetamide group instead of trifluoroacetamide.

Uniqueness

N-(5-bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-2,2,2-trifluoroacetamide is unique due to the combination of its brominated thiophene core and trifluoroacetamide group. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in organic electronics and medicinal chemistry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(5-bromo-6-oxo-4,5-dihydrocyclopenta[b]thiophen-4-yl)-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3NO2S/c10-4-5(14-8(16)9(11,12)13)3-1-2-17-7(3)6(4)15/h1-2,4-5H,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORNURPRWBYZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(C(C2=O)Br)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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